molecular formula C28H29N3O4 B2454381 4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 1018162-31-6

4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2454381
CAS No.: 1018162-31-6
M. Wt: 471.557
InChI Key: SCGQUHJNIRLFDZ-UHFFFAOYSA-N
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Description

4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzimidazole core, a pyrrolidinone ring, and multiple functional groups, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like methanol or ethanol, catalysts such as palladium or copper, and reagents like o-vanillin and 4,4’-diaminodiphenyl ether .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups may yield ketones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or chemical processes

Mechanism of Action

The mechanism of action of 4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one is unique due to its complex structure, which allows for diverse chemical reactions and biological interactions. Its combination of functional groups and rings provides a versatile platform for various applications in research and industry.

Biological Activity

4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound with potential biological activities. Its unique structure includes a benzodiazole ring, a pyrrolidinone moiety, and various phenolic groups, which may contribute to its pharmacological properties. This article explores the compound's biological activity, focusing on its medicinal chemistry applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H27N3O3C_{27}H_{27}N_{3}O_{3}, with a molecular weight of 441.5 g/mol. The compound's IUPAC name is this compound. Its structural features are critical for its interactions with biological targets.

PropertyValue
Molecular FormulaC27H27N3O3
Molecular Weight441.5 g/mol
IUPAC NameThis compound
InChI KeyUZKFYCHQPOCADG-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in biological systems. The hydroxy group and the benzodiazole ring are believed to play significant roles in binding affinity and specificity towards molecular targets. The pyrrolidinone moiety may enhance the stability of the compound, facilitating its interaction with biological systems.

Antioxidant Activity

Research indicates that compounds containing benzodiazole rings often exhibit antioxidant properties. The presence of hydroxyl groups can enhance radical scavenging activity, making this compound a candidate for further studies in oxidative stress-related conditions.

Antimicrobial Properties

Preliminary studies suggest that derivatives of benzodiazole compounds possess antimicrobial activity against various pathogens. The presence of the phenolic groups in this compound may contribute to its efficacy against bacteria and fungi.

Anti-inflammatory Effects

Compounds similar to this one have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This could be particularly relevant in the treatment of chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds or derivatives:

  • Study on Antioxidant Activity :
    • A study demonstrated that benzodiazole derivatives exhibited significant antioxidant activity by inhibiting lipid peroxidation in vitro. This suggests that our compound may also possess similar properties due to its structural similarities.
  • Antimicrobial Testing :
    • Another research focused on the antimicrobial efficacy of phenolic compounds derived from benzodiazoles against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration for our specific compound.
  • Anti-inflammatory Mechanisms :
    • A recent investigation highlighted that certain pyrrolidinone derivatives effectively reduced inflammation markers in animal models of arthritis, suggesting potential applications for our compound in inflammatory diseases.

Properties

IUPAC Name

4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-19-8-3-6-13-26(19)35-18-22(32)17-31-25-12-5-4-11-24(25)29-28(31)20-14-27(33)30(16-20)21-9-7-10-23(15-21)34-2/h3-13,15,20,22,32H,14,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGQUHJNIRLFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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